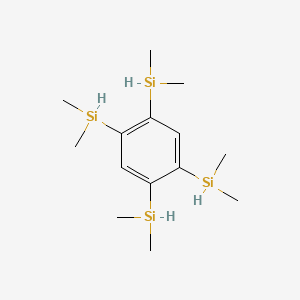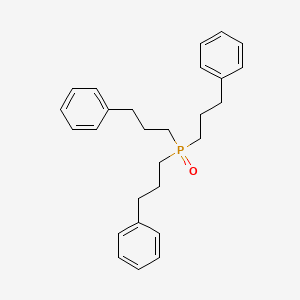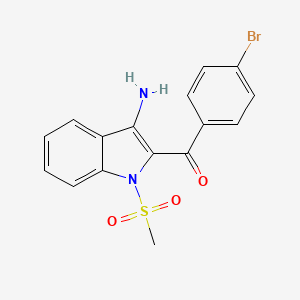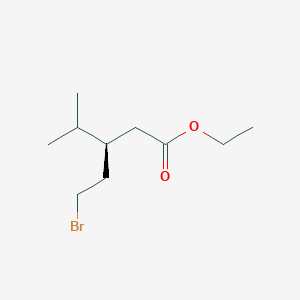
2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one is an organic compound with the molecular formula C12H12N2O It belongs to the class of pyrimidinones, which are heterocyclic compounds containing a pyrimidine ring fused to a ketone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethyl-3,5-diaminopyridine with benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol, followed by cyclization to form the desired pyrimidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or substituted derivatives depending on the reagents used.
科学的研究の応用
2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to understand its interactions with biological targets and its mechanism of action.
作用機序
The mechanism of action of 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one can be compared with other pyrimidinone derivatives:
2,6-Dimethylthieno[2,3-d]pyrimidin-4-one: Similar structure but with a thieno ring, which may alter its electronic properties and reactivity.
5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-one: Contains additional methyl groups and a thieno ring, potentially affecting its biological activity.
6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-one: Another thieno derivative with different substitution patterns.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.
特性
CAS番号 |
57646-86-3 |
|---|---|
分子式 |
C12H12N2O |
分子量 |
200.24 g/mol |
IUPAC名 |
2,4-dimethyl-5-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H12N2O/c1-8-11(10-6-4-3-5-7-10)12(15)14-9(2)13-8/h3-7H,1-2H3,(H,13,14,15) |
InChIキー |
PCZTWXRAMVQJJY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)NC(=N1)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,3a,8,8a-Tetrahydro-3,8-methanoindeno[2,1-c]pyrazole](/img/structure/B11947599.png)









![ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11947649.png)

![9-bromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11947669.png)
